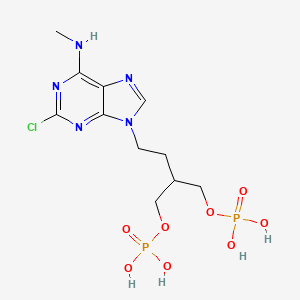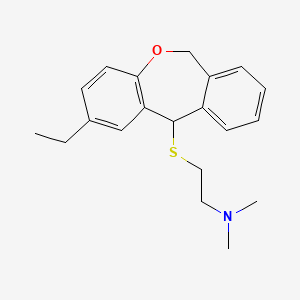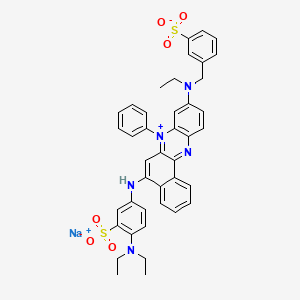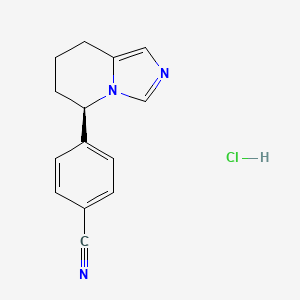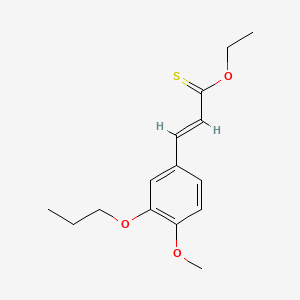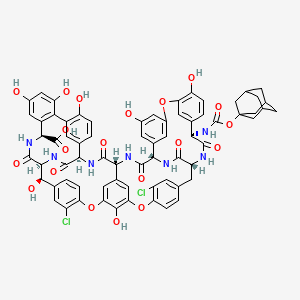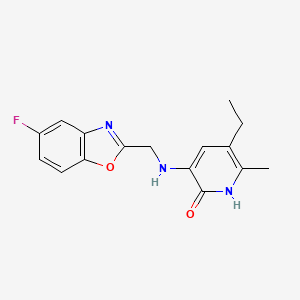
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base, a hydroxyethoxy group, and an iodophenyl thioether moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Thymine Derivatization: The thymine base is first modified to introduce the hydroxyethoxy group. This can be achieved through a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Thioether Formation: The iodophenyl thioether moiety is introduced by reacting the modified thymine with 3-iodophenyl thiol in the presence of a suitable base, such as sodium hydride, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Studied for its antiviral properties, particularly against thymine-utilizing viruses.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine involves its interaction with specific molecular targets. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the synthesis of viral DNA. This is achieved through the incorporation of the modified thymine base into the viral DNA, leading to chain termination and inhibition of further replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-((3-iodophenyl)thio)uracil: Similar structure but with a uracil base instead of thymine.
1-((2-Hydroxyethoxy)methyl)-6-((4-iodophenyl)thio)thymine: Similar structure but with the iodine atom in a different position on the phenyl ring.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine is unique due to the specific positioning of the iodine atom and the presence of the thymine base, which may confer distinct biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
137897-70-2 |
|---|---|
Molekularformel |
C14H15IN2O4S |
Molekulargewicht |
434.25 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-(3-iodophenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15IN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20) |
InChI-Schlüssel |
IMZNGHOLZIVECC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


